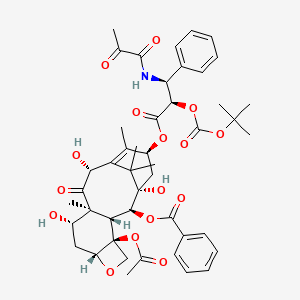![molecular formula C24H46N4O5 B13451170 6-[[6-[[6-[(6-Aminohexyl)amino]-1,6-dioxohexyl]amino]hexyl]amino]-6-oxo-hexanoic Acid](/img/structure/B13451170.png)
6-[[6-[[6-[(6-Aminohexyl)amino]-1,6-dioxohexyl]amino]hexyl]amino]-6-oxo-hexanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[6-[[6-[(6-Aminohexyl)amino]-1,6-dioxohexyl]amino]hexyl]amino]-6-oxo-hexanoic Acid is a complex organic compound with the molecular formula C24H46N4O5. It is characterized by the presence of multiple amino and oxo groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[6-[[6-[(6-Aminohexyl)amino]-1,6-dioxohexyl]amino]hexyl]amino]-6-oxo-hexanoic Acid typically involves the stepwise addition of aminohexyl groups to a hexanoic acid backbone. The process begins with the protection of amino groups, followed by the formation of amide bonds through condensation reactions. The final deprotection step yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[[6-[[6-[(6-Aminohexyl)amino]-1,6-dioxohexyl]amino]hexyl]amino]-6-oxo-hexanoic Acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated or alkylated versions .
Scientific Research Applications
6-[[6-[[6-[(6-Aminohexyl)amino]-1,6-dioxohexyl]amino]hexyl]amino]-6-oxo-hexanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[[6-[[6-[(6-Aminohexyl)amino]-1,6-dioxohexyl]amino]hexyl]amino]-6-oxo-hexanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
6-[[6-[[6-[(6-Aminohexanamido)hexanamido]hexanamido]hexanoic Acid: Similar structure but different functional groups.
Bis(6-aminohexyl)amine: Contains two aminohexyl groups but lacks the oxo groups present in the target compound
Uniqueness
6-[[6-[[6-[(6-Aminohexyl)amino]-1,6-dioxohexyl]amino]hexyl]amino]-6-oxo-hexanoic Acid is unique due to its combination of multiple amino and oxo groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-[6-[[6-(6-aminohexylamino)-6-oxohexanoyl]amino]hexylamino]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O5/c25-17-9-1-2-10-18-26-21(29)13-5-6-14-22(30)27-19-11-3-4-12-20-28-23(31)15-7-8-16-24(32)33/h1-20,25H2,(H,26,29)(H,27,30)(H,28,31)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRWCZPFGCKHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNC(=O)CCCCC(=O)NCCCCCCNC(=O)CCCCC(=O)O)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

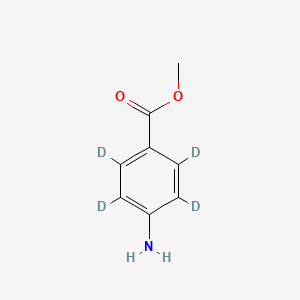
![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)
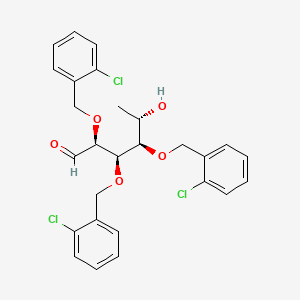
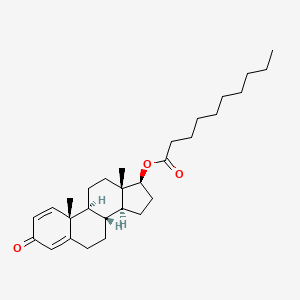


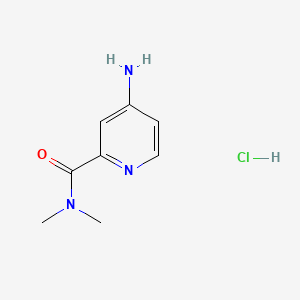
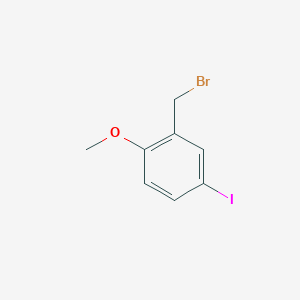
![2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride](/img/structure/B13451139.png)
![Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate](/img/structure/B13451152.png)

